

Application Notes and Protocols: N-(2-Methoxyethyl)-N-methylglycine in Synthetic Chemistry

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Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)-*N*-methylglycine

Cat. No.: B1293046

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and application of **N-(2-Methoxyethyl)-N-methylglycine**, a key building block in the development of novel therapeutics, particularly in the synthesis of complex heterocyclic structures.

Introduction

N-(2-Methoxyethyl)-N-methylglycine, a derivative of the amino acid glycine, serves as a versatile reagent in organic synthesis. Its structure incorporates both a secondary amine and a carboxylic acid, making it a valuable synthon for introducing a substituted glycine moiety into larger molecules. This is of particular interest in medicinal chemistry for the synthesis of compounds such as pyridyl-substituted indoles, which have shown potential as therapeutic agents.

Synthesis of N-(2-Methoxyethyl)-N-methylglycine

The synthesis of **N-(2-Methoxyethyl)-N-methylglycine** can be achieved through the N-alkylation of sarcosine (N-methylglycine). A common method involves the reaction of sarcosine with a suitable 2-methoxyethylating agent. While specific literature with a detailed protocol for this exact compound is sparse, a general and adaptable procedure can be derived from

standard N-alkylation methodologies of amino acids. One such approach is the reaction of sarcosine with 2-bromoethyl methyl ether in the presence of a base.

Experimental Protocol: Synthesis via N-alkylation of Sarcosine

This protocol describes a plausible method for the synthesis of **N-(2-Methoxyethyl)-N-methylglycine** based on established N-alkylation procedures for amino acids.

Materials:

- Sarcosine (N-methylglycine)
- 2-Bromoethyl methyl ether
- Sodium carbonate (Na_2CO_3) or another suitable base
- Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

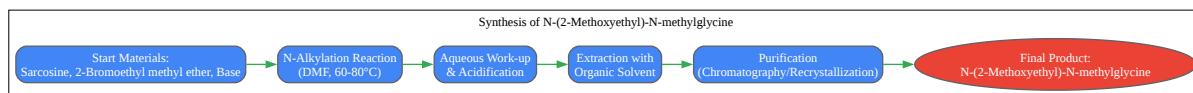
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sarcosine (1 equivalent) and sodium carbonate (2.5 equivalents) in dimethylformamide (DMF).
- Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethyl methyl ether (1.2 equivalents) dropwise at room temperature.

- Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
 - Concentrate the filtrate under reduced pressure to remove the DMF.
 - Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-bromoethyl methyl ether.
 - Acidify the aqueous layer to pH 2-3 with concentrated HCl.
 - Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification:
 - Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Quantitative Data (Expected):

| Parameter | Value |
|-------------------|---|
| Yield | 60-80% (dependent on reaction scale and purification) |
| Purity | >95% (after purification) |
| Appearance | White to off-white solid or viscous oil |
| Molecular Formula | C ₆ H ₁₃ NO ₃ |
| Molecular Weight | 147.17 g/mol |

Synthesis Workflow



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Caption: Workflow for the synthesis of **N-(2-Methoxyethyl)-N-methylglycine**.

Application in Amide Coupling Reactions

N-(2-Methoxyethyl)-N-methylglycine is a valuable building block for the introduction of a substituted amino acid moiety into a target molecule. A primary application is in amide bond formation, where the carboxylic acid group is coupled with a primary or secondary amine. This type of reaction is fundamental in the synthesis of peptides, peptidomimetics, and other complex organic molecules, including the pyridyl-substituted indoles mentioned in patent WO2018049089A1.

Experimental Protocol: Amide Coupling with an Aniline Derivative

This protocol provides a general procedure for the amide coupling of **N-(2-Methoxyethyl)-N-methylglycine** with a generic aniline derivative, representative of its use in the synthesis of more complex molecules.

Materials:

- **N-(2-Methoxyethyl)-N-methylglycine**
- Aniline derivative (e.g., 4-chloroaniline)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or other suitable coupling agent (e.g., HATU, HBTU)

- N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

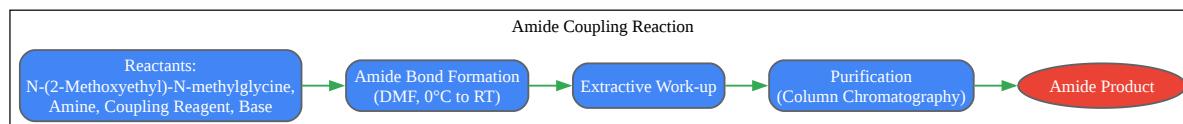
Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **N-(2-Methoxyethyl)-N-methylglycine** (1 equivalent), the aniline derivative (1.1 equivalents), and BOP reagent (1.2 equivalents) in DMF.
- Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (3 equivalents) dropwise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up:
 - Upon completion, dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Expected for a model reaction):

| Parameter | Value |
|-----------------|--|
| Yield | 70-90% (dependent on substrates and purification) |
| Purity | >98% (after chromatography) |
| Appearance | Typically a solid |
| Analytical Data | Confirm structure by ^1H NMR, ^{13}C NMR, and Mass Spectrometry. |

Amide Coupling Workflow



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Caption: General workflow for amide coupling using **N-(2-Methoxyethyl)-N-methylglycine**.

Conclusion

N-(2-Methoxyethyl)-N-methylglycine is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. The provided protocols for its synthesis and application in amide coupling reactions offer a foundation for its use in the preparation of complex and biologically active molecules. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

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